N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
“N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.
Thioether formation: The chromeno[2,3-d]pyrimidine core can be reacted with a thiol derivative to introduce the thioether linkage.
Acetamide formation: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide” can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the acetamide group to an amine using reducing agents.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and infections.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide: can be compared with other chromeno[2,3-d]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2S/c26-18-10-6-11-19(14-18)27-22(30)15-32-25-20-13-17-9-4-5-12-21(17)31-24(20)28-23(29-25)16-7-2-1-3-8-16/h1-12,14H,13,15H2,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQNRHOHANMDHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC(=CC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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